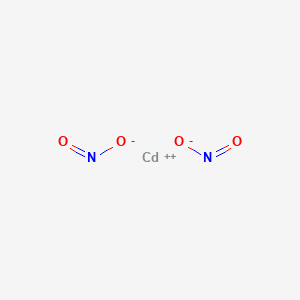
Cadmium dinitrite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium dinitrite is an inorganic compound with the chemical formula Cd(NO2)2. It is a cadmium salt of nitrous acid and is known for its applications in various fields, including chemistry and industry. This compound is typically encountered as a white crystalline solid and is known for its toxicity, which necessitates careful handling and usage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cadmium dinitrite can be synthesized through the reaction of cadmium nitrate with sodium nitrite in an aqueous solution. The reaction proceeds as follows: [ \text{Cd(NO3)2} + 2 \text{NaNO2} \rightarrow \text{Cd(NO2)2} + 2 \text{NaNO3} ] This reaction is typically carried out at room temperature, and the this compound precipitates out of the solution as a solid.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The resulting product is then filtered, washed, and dried to obtain the final crystalline form.
Analyse Des Réactions Chimiques
Types of Reactions: Cadmium dinitrite undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cadmium nitrate.
Reduction: It can be reduced to elemental cadmium under specific conditions.
Substitution: this compound can participate in substitution reactions where the nitrite group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as nitric acid.
Reduction: Reducing agents like hydrogen gas or metals such as zinc can be used.
Substitution: Various organic and inorganic reagents can be employed depending on the desired product.
Major Products Formed:
Oxidation: Cadmium nitrate (Cd(NO3)2)
Reduction: Elemental cadmium (Cd)
Substitution: Various cadmium salts depending on the substituent used.
Applications De Recherche Scientifique
Cadmium dinitrite has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems, particularly its toxicity and interactions with cellular components.
Medicine: Research into its potential therapeutic applications is limited due to its toxicity, but it is used in studies related to heavy metal poisoning and detoxification.
Industry: Utilized in the production of pigments, coatings, and as a stabilizer in certain industrial processes.
Mécanisme D'action
The mechanism by which cadmium dinitrite exerts its effects is primarily related to its ability to release cadmium ions (Cd2+). These ions can interact with various molecular targets, including proteins and enzymes, disrupting their normal function. Cadmium ions can also generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. The pathways involved include the inhibition of antioxidant enzymes and the disruption of cellular signaling processes.
Comparaison Avec Des Composés Similaires
Cadmium Nitrate (Cd(NO3)2): Similar in composition but differs in the anionic component. Cadmium nitrate is more commonly used and studied.
Cadmium Sulfate (CdSO4): Another cadmium salt with different chemical properties and applications.
Cadmium Chloride (CdCl2): Widely used in laboratory and industrial applications, known for its solubility in water.
Uniqueness: Cadmium dinitrite is unique due to its specific nitrite anion, which imparts distinct chemical reactivity compared to other cadmium salts. Its applications are more specialized, and it is less commonly encountered than cadmium nitrate or cadmium chloride.
Propriétés
Numéro CAS |
7790-83-2 |
|---|---|
Formule moléculaire |
CdN2O4 |
Poids moléculaire |
204.43 g/mol |
Nom IUPAC |
cadmium(2+);dinitrite |
InChI |
InChI=1S/Cd.2HNO2/c;2*2-1-3/h;2*(H,2,3)/q+2;;/p-2 |
Clé InChI |
LVXNTESFNBTPMI-UHFFFAOYSA-L |
SMILES canonique |
N(=O)[O-].N(=O)[O-].[Cd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


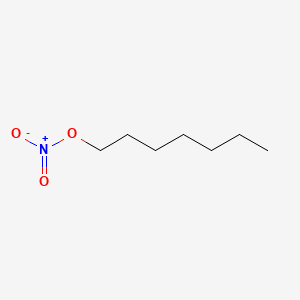

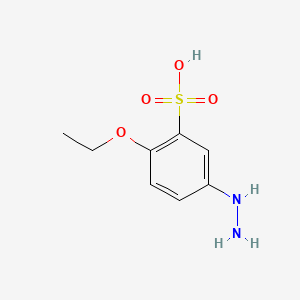
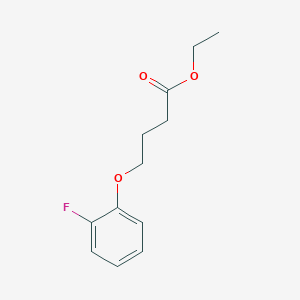
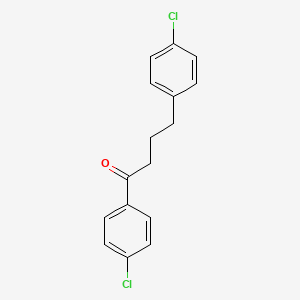

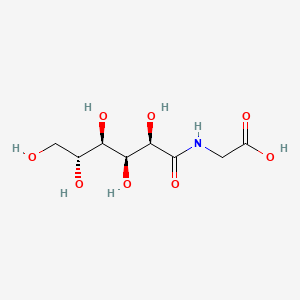
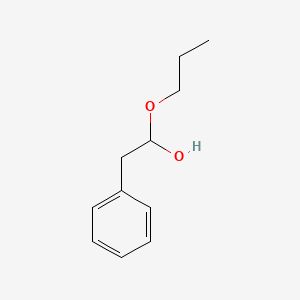

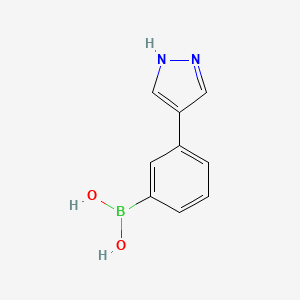
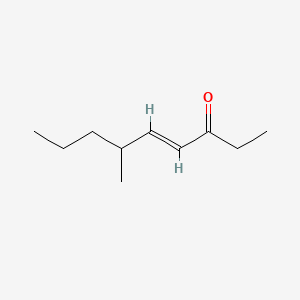
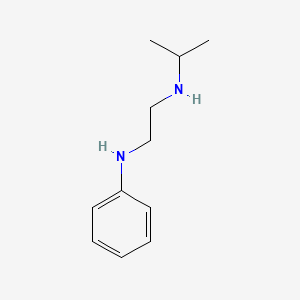
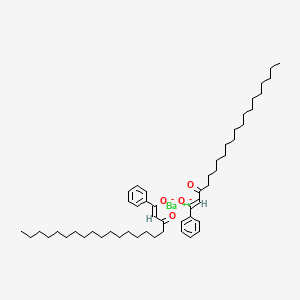
![tert-Butyl [(1R,2S)-1-(2,5-difluorophenyl)-1-hydroxy-4-pentyn-2-yl]carbamate](/img/structure/B12644413.png)
